molecular formula C13H23N3O3 B13486034 Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate

Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate

Cat. No.: B13486034
M. Wt: 269.34 g/mol
InChI Key: HPJNPBJVZPQLRY-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is a complex organic compound with the molecular formula C14H25N3O3. This compound is known for its unique structure, which includes an azetidine ring and a pyrrolidinone moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and solvents like dichloromethane, ethanol, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate

InChI

InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)15-7-9(8-15)16-6-5-10(14-4)11(16)17/h9-10,14H,5-8H2,1-4H3

InChI Key

HPJNPBJVZPQLRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2=O)NC

Origin of Product

United States

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